molecular formula C8H6N2O2S B177550 2-Aminobenzothiazole-6-carboxylic acid CAS No. 93-85-6

2-Aminobenzothiazole-6-carboxylic acid

Cat. No.: B177550
CAS No.: 93-85-6
M. Wt: 194.21 g/mol
InChI Key: ZEAKWWWXCZMODH-UHFFFAOYSA-N
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Description

2-Aminobenzothiazole-6-carboxylic acid (ABT6CA, CAS 93-85-6) is a benzo[d]thiazole derivative with a molecular formula of C₈H₆N₂O₂S and a molecular weight of 194.21 g/mol . It is characterized by a carboxylic acid group at position 6 and an amino group at position 2 of the benzothiazole ring. Key physical properties include a high melting point (>300°C) and low solubility in water, which is attributed to its strong intermolecular hydrogen bonding .

ABT6CA serves as a versatile building block in medicinal chemistry due to its ability to undergo functionalization at four positions:

  • 2-Amino group: Amenable to acetylation, hydrazination, or substitution.
  • 6-Carboxylic acid: Used for coupling reactions (e.g., amide formation).
  • 4- or 5-Positions: Hydroxy or alkoxy substituents can be introduced .

Its derivatives exhibit diverse bioactivities, including antibacterial, antifungal, and kinase inhibition properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobenzothiazole-6-carboxylic acid typically involves the cyclization of substituted anilines with thiocyanates in the presence of bromine and acetic acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product . Another method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization .

Industrial Production Methods

Industrial production methods often focus on optimizing yields and reducing costs. One such method involves the use of green chemistry principles, where reactions are carried out in water as a solvent and catalyzed by non-toxic catalysts. For example, a three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation has been reported to be efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzothiazole-6-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazoles .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of ABTCA and its derivatives as effective antibacterial agents. A notable research effort involved the synthesis of a series of 2-aminobenzothiazole-based DNA gyrase inhibitors. These compounds demonstrated promising activity against ESKAPE pathogens, which are notorious for their resistance to multiple drugs. Specifically, one derivative exhibited low nanomolar inhibition of DNA gyrase with an IC50 value of less than 10 nM and showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study: ESKAPE Pathogens

CompoundTarget PathogenMIC (µg/mL)
Compound EE. coli4–16
Compound EAcinetobacter baumannii<0.03
Compound EKlebsiella pneumoniae<0.03

These findings suggest that ABTCA derivatives could serve as a basis for developing new antibiotics, particularly in light of rising antibiotic resistance.

Synthetic Chemistry Applications

ABTCA serves as a versatile building block in synthetic organic chemistry. It has been utilized in the synthesis of various N-substituted derivatives that exhibit biological activity. For instance, researchers have successfully synthesized compounds by condensing ABTCA with chloroacetyl chloride, leading to the formation of derivatives that possess antimicrobial properties .

Synthesis Pathway Overview

  • Starting Material : 2-Aminobenzothiazole-6-carboxylic acid.
  • Reagents : Chloroacetyl chloride, hydrazine hydrate.
  • Intermediate Products :
    • 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid.
    • 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid.
  • Final Products : Various arylidene hydrazones derived from ABTCA.

This versatility makes ABTCA a valuable compound for chemists looking to develop new pharmaceuticals or agrochemicals.

Bioprocessing and Cell Biology

In the realm of bioprocessing, ABTCA is utilized in cell culture applications and molecular testing. Its role in cell biology includes serving as a reagent for modifying cellular components or as part of assays that assess cellular responses to various stimuli .

Applications in Cell Culture

  • Cell Analysis : Used in assays to study cellular behavior under different conditions.
  • Gene Therapy : Potential applications in developing vectors for gene delivery systems.

Mechanism of Action

The mechanism of action of 2-Aminobenzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The biological and chemical profiles of ABT6CA derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:

Compound Name Substituents Key Features Biological Activity/Applications Reference
ABT6CA -NH₂ (C2), -COOH (C6) High thermal stability; used as a scaffold for drug discovery Antibacterial, kinase inhibition
2-Acetamidobenzo[d]thiazole-6-carboxylic acid -NHAc (C2), -COOH (C6) Improved lipophilicity; enhanced BRAFV600E kinase inhibition (IC₅₀ = 7.9 μM) Anticancer agents
2-Chloro-6-benzothiazolecarboxylic acid -Cl (C2), -COOH (C6) Increased electrophilicity; used in agrochemicals Pesticide intermediates
2-Aminobenzo[d]thiazole-7-carboxylic acid -NH₂ (C2), -COOH (C7) Positional isomer of ABT6CA; reduced bioactivity Limited pharmacological use
2-{2-[N’-(arylidene)hydrazino]acetylamino} derivatives Hydrazone-linked aryl groups Enhanced antibacterial activity against S. aureus and E. coli Antimicrobial agents

Yield Comparison :

Reaction Step ABT6CA Yield Analog Yield
Bromine-mediated cyclization 68% N/A
Acetylation N/A 78%
Hydrazone formation N/A 75–81%

Biological Activity

2-Aminobenzothiazole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, particularly focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is C8H6N2O2SC_8H_6N_2O_2S. The compound features a benzothiazole ring, which contributes to its biological activity. The presence of both amino and carboxylic acid functional groups enhances its solubility and reactivity, making it a versatile scaffold for drug development.

Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit notable antimicrobial properties. A study synthesized several derivatives and evaluated their antibacterial activity against various microorganisms:

MicroorganismActivity Level
Staphylococcus aureusGood to moderate
Bacillus subtilisGood to moderate
Pseudomonas aeruginosaModerate
Escherichia coliModerate

The synthesized compounds showed varying degrees of effectiveness, with some demonstrating significant antibacterial properties against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has been shown to inhibit various tumor-related proteins, which are crucial in cancer progression. For instance, compounds derived from this scaffold have demonstrated potent inhibitory effects on kinases such as CSF1R, EGFR, and VEGFR-2:

CompoundTarget KinaseIC50 (nM)
2-Aminobenzothiazole Derivative 1CSF1R5.5
2-Aminobenzothiazole Derivative 2EGFR54.0
2-Aminobenzothiazole Derivative 3VEGFR-20.19

In vivo studies have shown that certain derivatives significantly reduce tumor growth in xenograft models, indicating their potential as therapeutic agents in cancer treatment .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, this compound exhibits various other biological activities:

  • Anti-inflammatory : Compounds derived from this scaffold have shown promise in reducing inflammation.
  • Antiviral : Some studies suggest potential antiviral properties against specific viral infections.
  • Antitubercular : Certain derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, showing encouraging results .

Case Studies

  • Anticancer Efficacy : In a study involving PANC02 tumors, a derivative of this compound reduced tumor macrophages and CSF1R protein levels significantly. This compound was administered at a dose of 200 mg/kg, resulting in a 62% reduction in tumor growth compared to controls .
  • Antimicrobial Screening : A series of synthesized compounds based on the core structure were tested against multiple bacterial strains. The results indicated that while some derivatives exhibited strong antibacterial activity, none showed antifungal efficacy against the tested species .

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 2-Aminobenzothiazole-6-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of 2-aminobenzothiazole derivatives with chloroacetyl chloride under reflux conditions in chloroform, followed by amination with hydrazine hydrate. Key steps include maintaining anhydrous conditions and using K2_2CO3_3 as a base to neutralize HCl byproducts. Yield optimization (e.g., 81% for intermediate 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid) requires precise stoichiometry and 12-hour reflux periods . Purity is confirmed via TLC, recrystallization (methanol), and spectroscopic methods (IR, 1^1H/13^13C NMR) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Personal protective equipment (PPE), including gloves, safety goggles, and lab coats, is mandatory. Use local exhaust ventilation to minimize dust inhalation. Avoid contact with oxidizing agents, as thermal decomposition releases toxic gases (e.g., NOx_x, SOx_x). In case of skin exposure, wash immediately with soap and water; for eye contact, flush with water for ≥15 minutes. Store in sealed containers away from light and moisture .

Q. How can the purity and structural integrity of this compound derivatives be validated?

Standard methods include:

  • Melting point analysis : Compare observed values (e.g., 160–162°C for intermediates) with literature data .
  • Spectroscopy : IR confirms functional groups (e.g., C=O at ~1700 cm1^{-1}), while 1^1H NMR identifies aromatic protons (δ 7–8 ppm) .
  • Elemental analysis : Ensure C, H, N content aligns with theoretical values (±0.4% tolerance) .

Advanced Research Questions

Q. How can competing side reactions during the synthesis of this compound derivatives be mitigated?

Intermediate hydrolysis or undesired cyclization may occur if moisture is present. Strategies include:

  • Using anhydrous solvents (e.g., dried chloroform).
  • Controlling reaction temperature to avoid overactivation of reactive groups (e.g., chloroacetyl chloride).
  • Employing scavengers like molecular sieves to trap water .

Q. What structural modifications enhance the antimicrobial activity of this compound derivatives?

Introducing electron-withdrawing groups (e.g., -Cl, -F) at the 6-position improves activity against Gram-positive bacteria. For example, hydrazone derivatives (e.g., 2-{2-[N'-(arylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acids) show inhibition zones >12 mm against S. aureus when substituted with nitro or trifluoromethyl groups .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous systems?

The compound is sparingly soluble in water but stable in alcohols or ethers. Acidic conditions (pH <4) promote protonation of the amino group, reducing reactivity. In alkaline media (pH >9), the carboxylic acid group deprotonates, increasing solubility but risking decarboxylation over time .

Q. What analytical challenges arise when characterizing degradation products of this compound?

Degradation via thermal or photolytic pathways generates sulfur-containing byproducts (e.g., benzothiazole sulfoxides). LC-MS/MS with electrospray ionization (ESI+) is recommended to detect low-abundance species. Cross-validate with GC-MS for volatile fragments (e.g., CO, CO2_2) .

Q. How can discrepancies in reported biological activity data for benzothiazole derivatives be resolved?

Variability in MIC (Minimum Inhibitory Concentration) values often stems from differences in assay conditions (e.g., inoculum size, media composition). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin for bacteria) .

Q. Methodological Considerations

Q. What strategies improve the yield of this compound derivatives in multi-step syntheses?

  • Stepwise quenching : Neutralize acidic byproducts (e.g., HCl) immediately to prevent side reactions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining yields >75% .
  • Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane gradients for purification .

Q. How can computational modeling guide the design of bioactive this compound analogs?

Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase). QSAR models prioritize substituents with favorable logP (1.5–2.5) and polar surface area (<90 Ų) for membrane permeability .

Q. Environmental and Regulatory Compliance

Q. What are the best practices for disposing of this compound waste?

Collect solid waste in sealed containers labeled for hazardous organosulfur compounds. Liquid waste containing the compound must be treated with activated carbon before disposal. Consult local regulations (e.g., EPA) for incineration protocols .

Properties

IUPAC Name

2-amino-1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAKWWWXCZMODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4059093
Record name 6-Benzothiazolecarboxylic acid, 2-amino-
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Molecular Weight

194.21 g/mol
Source PubChem
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CAS No.

93-85-6
Record name 2-Amino-6-benzothiazolecarboxylic acid
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Record name 6-Benzothiazolecarboxylic acid, 2-amino-
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Record name 2-aminobenzothiazole-6-carboxylic acid
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Synthesis routes and methods I

Procedure details

220 parts of the β-acetoxyethyl ester of p-aminobenzoic acid and 333 parts of ammonium thiocyanate are suspended in 1000 parts of acetic acid. The suspension is cooled to 15° C. and then a solution of 176 parts of bromine in 300 parts of acetic acid is gradually added in a period of two hours, without allowing the temperature to exceed 15° C. The mixture is stirred for an hour at 15° C. and then allowed to stand overnight and is subsequently run into 2500 parts of water containing 15 parts of 19° Be hydrochloric acid. Then it is heated to 95° C., filtered at 95° C., and the cooled filtrate is neutralised by the addition of 700 parts of sodium carbonate, filtered again, and the precipitate is washed with 2000 parts of water, drained and dried at 60° C. 215 parts of β-acetoxyethyl ester of 2-amino-benzothiazole-6-carboxylic acid, m.p. 191°-192° C, are thus obtained.
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Synthesis routes and methods II

Procedure details

A solution of 4-aminobenzoic acid (1.37 g, 14 mmol) in AcOH (16 mL) may be added with potassium thiocyanate (3.9 g, 40 mmol) and may be stirred for 15 minutes. A solution of bromine (0.5 mL, 10 mmol) in AcOH (6 mL) may then be added slowly into the reaction mixture in water bath, where the temperature may be maintained at about 25° C. The resulting mixture may be stirred overnight. The mixture may then be filtered, and the pale yellow precipitate may then be further recrystallized with the minimal volume of aqueous hydrochloric acid (6 M). A pale yellow product of formula (2) may be collected with the following characterization: 1H NMR (CD3OD, 500 MHz): δ 4.96 (2H, brs), 7.58 (1H, d, J=8.0 Hz), 8.14 (1H, dd, J=8.5 Hz and 1.5 Hz), 8.47-8.47 (1H, m); 13C NMR (CDCl3): δ 12.1, 23.7, 54.6, 85.0, 85.1, 122.5, 123.9, 127.9, 128.3, 132.7, 151.9, 155.3, 168.0, 178.7.
Quantity
1.37 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Aminobenzothiazole-6-carboxylic acid
2-Aminobenzothiazole-6-carboxylic acid
2-Aminobenzothiazole-6-carboxylic acid
2-Aminobenzothiazole-6-carboxylic acid
2-Aminobenzothiazole-6-carboxylic acid
2-Aminobenzothiazole-6-carboxylic acid

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